1,2,3-Trichloro-5-(chloromethyl)benzene
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Overview
Description
1,2,3-Trichloro-5-(chloromethyl)benzene is an organochlorine compound that belongs to the class of chlorinated benzenes It is characterized by the presence of three chlorine atoms and one chloromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Trichloro-5-(chloromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 1,2,3-trichlorobenzene using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride . The reaction is typically carried out in a solvent like methylene chloride at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalysts and solvents plays a crucial role in the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Trichloro-5-(chloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form chlorinated benzoic acids or other oxidized products.
Reduction Reactions: Reduction of the chloromethyl group can yield benzyl alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted benzenes, chlorinated alcohols, and acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3-Trichloro-5-(chloromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential effects on biological systems, including its role as a model compound in toxicology studies.
Medicine: Explored for its potential use in the development of pharmaceuticals and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 1,2,3-Trichloro-5-(chloromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Additionally, the compound’s chlorinated structure allows it to participate in various redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
1,2,3-Trichlorobenzene: Shares a similar chlorinated benzene structure but lacks the chloromethyl group.
1,2,4-Trichloro-5-(chloromethyl)benzene: Another chlorinated benzene derivative with different chlorine atom positions.
1,3,5-Trichlorobenzene: A symmetrical isomer with three chlorine atoms but no chloromethyl group.
Uniqueness: 1,2,3-Trichloro-5-(chloromethyl)benzene is unique due to the presence of both chloromethyl and multiple chlorine substituents, which confer distinct reactivity and potential applications compared to its analogs. The specific arrangement of substituents affects its chemical behavior and interactions with other molecules.
Properties
CAS No. |
79185-27-6 |
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Molecular Formula |
C7H4Cl4 |
Molecular Weight |
229.9 g/mol |
IUPAC Name |
1,2,3-trichloro-5-(chloromethyl)benzene |
InChI |
InChI=1S/C7H4Cl4/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 |
InChI Key |
ZZBPVECKHPGPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)CCl |
Origin of Product |
United States |
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